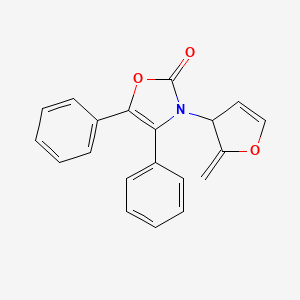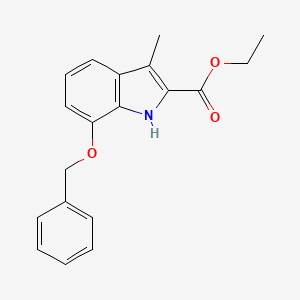
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is a cycloalkane derivative characterized by its unique structure, which includes a cyclohexane ring substituted with a 1-cyclohexylethyl group and two methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, especially at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.
Scientific Research Applications
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane involves its interaction with various molecular targets, primarily through hydrophobic interactions. Its cyclohexane rings provide a stable framework that can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This compound may also act as a hydrophobic carrier for other molecules, facilitating their transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.
1-Cyclohexylethylcyclohexane: A cyclohexane derivative with a 1-cyclohexylethyl group.
Uniqueness
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the 1-cyclohexylethyl group and the two methyl groups enhances its hydrophobicity and stability, making it particularly useful in applications requiring these characteristics.
Properties
CAS No. |
83700-06-5 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
2-(1-cyclohexylethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13(14-9-5-4-6-10-14)15-11-7-8-12-16(15,2)3/h13-15H,4-12H2,1-3H3 |
InChI Key |
HDZWPSPKPVJEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C2CCCCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


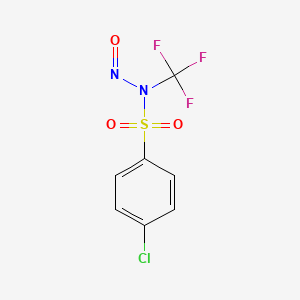
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
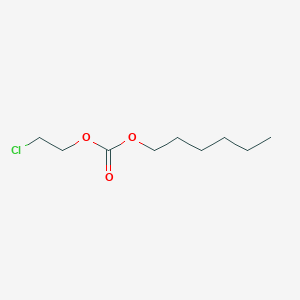

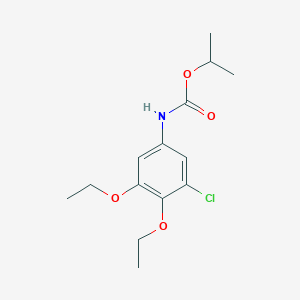
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)

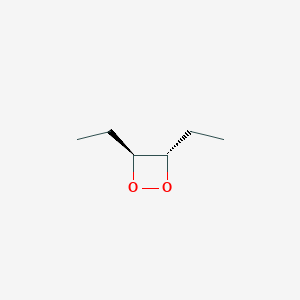
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
